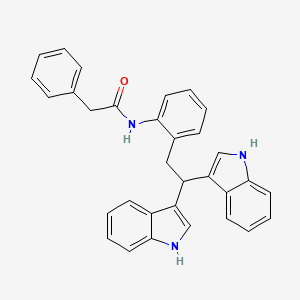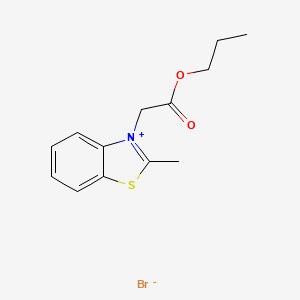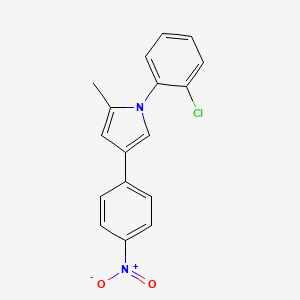
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group at the 1-position, a methyl group at the 2-position, and a nitrophenyl group at the 4-position of the pyrrole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 4-nitroacetophenone, and methylamine.
Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization with methylamine under acidic conditions to form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of 1-(2-Aminophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes, such as DNA synthesis or protein function.
Pathways: Modulation of signaling pathways, such as the inhibition of specific kinases or activation of apoptotic pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)-3-(4-nitrophenyl)urea: Similar structure but with a urea moiety instead of a pyrrole ring.
4-Chloro-2-nitrophenol: Contains a chlorophenyl and nitrophenyl group but lacks the pyrrole ring and methyl group.
Uniqueness
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
88502-78-7 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H13ClN2O2/c1-12-10-14(13-6-8-15(9-7-13)20(21)22)11-19(12)17-5-3-2-4-16(17)18/h2-11H,1H3 |
InChIキー |
ZNGBMTYOPBQTPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN1C2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


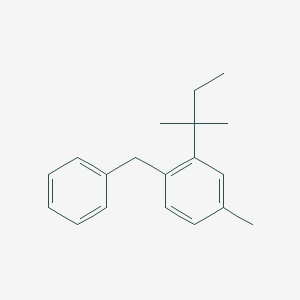
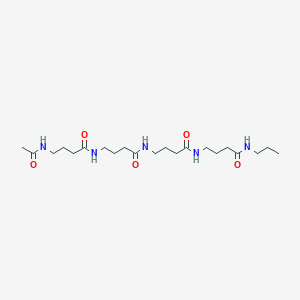

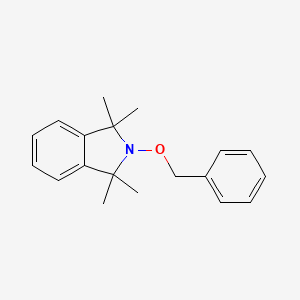

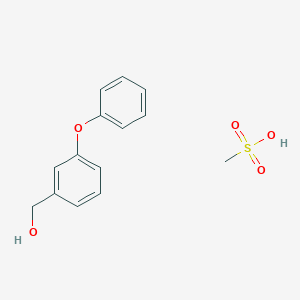
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)


